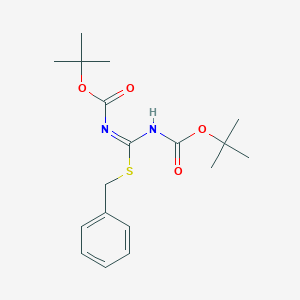
Convolamine hydrochloride
Descripción general
Descripción
Convolamine hydrochloride is a tropane alkaloid derived from the plant Convolvulus pluricaulis. This compound is known for its neuroprotective and cognitive-enhancing properties. It has been studied for its potential therapeutic applications in treating neurodegenerative diseases and cognitive disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Convolamine hydrochloride can be synthesized through the methylation of convolvine, another tropane alkaloid. The process involves the reaction of convolvine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at room temperature .
Industrial Production Methods: Industrial production of this compound involves the extraction of convolvine from the plant Convolvulus pluricaulis, followed by its methylation. The extraction process includes drying and grinding the plant material, followed by solvent extraction using ethanol or methanol. The crude extract is then purified using chromatographic techniques to isolate convolvine, which is subsequently methylated to produce this compound .
Análisis De Reacciones Químicas
Types of Reactions: Convolamine hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, such as N-demethylated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the nitrogen atom of the tropane ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: N-demethylated convolamine.
Substitution: N-alkyl or N-acyl convolamine derivatives.
Aplicaciones Científicas De Investigación
Convolamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing various tropane derivatives.
Biology: Studies have shown its neuroprotective effects, making it a valuable compound for research on neurodegenerative diseases.
Medicine: this compound is being investigated for its potential therapeutic applications in treating cognitive disorders and neurodegenerative diseases such as Alzheimer’s disease.
Industry: It is used in the development of pharmaceuticals and as a research tool in neuropharmacology.
Mecanismo De Acción
Convolamine hydrochloride acts as a positive modulator of the sigma-1 receptor, a protein involved in neuroprotection and cognitive function. By binding to this receptor, this compound enhances its activity, leading to improved cellular resilience and cognitive function. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, protein folding, and stress response .
Comparación Con Compuestos Similares
Convolvine: A precursor to convolamine hydrochloride, convolvine shares similar neuroprotective properties but lacks the enhanced cognitive effects of this compound.
Scopolamine: Another tropane alkaloid, scopolamine has anticholinergic properties and is used to treat motion sickness and postoperative nausea. Unlike this compound, scopolamine does not modulate the sigma-1 receptor.
Atropine: Similar to scopolamine, atropine is an anticholinergic agent used to treat bradycardia and as a pre-anesthetic. .
Uniqueness: this compound’s unique ability to modulate the sigma-1 receptor sets it apart from other tropane alkaloids. This property makes it particularly valuable for research and potential therapeutic applications in neurodegenerative diseases and cognitive disorders .
Propiedades
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,4-dimethoxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4.ClH/c1-18-12-5-6-13(18)10-14(9-12)22-17(19)11-4-7-15(20-2)16(8-11)21-3;/h4,7-8,12-14H,5-6,9-10H2,1-3H3;1H/t12-,13+,14?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPGVBLFHMZCNG-LIWIJTDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CC(=C(C=C3)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CC(=C(C=C3)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423559 | |
| Record name | Convolamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5896-59-3 | |
| Record name | Convolamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















